N-(2,6-Dichlorophenyl)prop-2-enamide
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Overview
Description
N-(2,6-Dichlorophenyl)prop-2-enamide is an organic compound with the molecular formula C9H7Cl2NO It is a member of the cinnamamide family, characterized by the presence of a phenyl ring substituted with chlorine atoms at the 2 and 6 positions, and an amide group attached to a prop-2-enyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dichlorophenyl)prop-2-enamide typically involves the reaction of 2,6-dichloroaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dichlorophenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(2,6-Dichlorophenyl)prop-2-enamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,6-Dichlorophenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development, particularly in designing new anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,6-Dichlorophenyl)prop-2-enamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of transcription factor NF-κB, which plays a crucial role in inflammatory responses. The compound’s structure allows it to fit into the active site of NF-κB, preventing its activation and subsequent transcription of pro-inflammatory genes .
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-Dichlorophenyl)prop-2-enamide
- N-(2,6-Dibromophenyl)prop-2-enamide
- N-(2-Chloro-5-(trifluoromethyl)phenyl)prop-2-enamide
Uniqueness
N-(2,6-Dichlorophenyl)prop-2-enamide is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it has shown higher potency in inhibiting NF-κB activity, making it a promising candidate for further research in anti-inflammatory drug development .
Properties
CAS No. |
37511-45-8 |
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Molecular Formula |
C9H7Cl2NO |
Molecular Weight |
216.06 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C9H7Cl2NO/c1-2-8(13)12-9-6(10)4-3-5-7(9)11/h2-5H,1H2,(H,12,13) |
InChI Key |
CJLLWSBURLHHJY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
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